Nonapeptide-1 acetate salt

MC1R antagonist Receptor subtype selectivity Binding affinity comparison

Nonapeptide-1 acetate salt (Melanostatine-5, also referred to as 153N-6) is a synthetic nonapeptide hormone that functions as a selective, competitive antagonist of the melanocortin-1 receptor (MC1R) with a binding affinity of Ki = 40 nM, as established in COS-1 cells expressing human receptors. Unlike broad-spectrum tyrosinase inhibitors, Nonapeptide-1 operates upstream by blocking α-melanocyte-stimulating hormone (α-MSH) from binding to MC1R, thereby inhibiting the cAMP signaling cascade (IC50 = 2.5 nM) and downstream melanosome dispersion (IC50 = 11 nM).

Molecular Formula C63H91N15O11S
Molecular Weight 1266.6 g/mol
Cat. No. B10799675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonapeptide-1 acetate salt
Molecular FormulaC63H91N15O11S
Molecular Weight1266.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O
InChIInChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1
InChIKeySIETVBVGJPGIIS-UYTYCWBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonapeptide-1 Acetate Salt: Competitive MC1R Antagonist for Melanin Synthesis Inhibition Research


Nonapeptide-1 acetate salt (Melanostatine-5, also referred to as 153N-6) is a synthetic nonapeptide hormone that functions as a selective, competitive antagonist of the melanocortin-1 receptor (MC1R) with a binding affinity of Ki = 40 nM, as established in COS-1 cells expressing human receptors [1]. Unlike broad-spectrum tyrosinase inhibitors, Nonapeptide-1 operates upstream by blocking α-melanocyte-stimulating hormone (α-MSH) from binding to MC1R, thereby inhibiting the cAMP signaling cascade (IC50 = 2.5 nM) and downstream melanosome dispersion (IC50 = 11 nM) [1]. It is structurally defined by the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH₂, with D-amino acid incorporation conferring proteolytic stability [2].

Why Nonapeptide-1 Acetate Salt Cannot Be Interchanged with Other Skin-Lightening Peptides or Small-Molecule Tyrosinase Inhibitors


Nonapeptide-1 acetate salt cannot be interchanged with in-class peptides such as Oligopeptide-68 or Tetrapeptide-30, nor with small-molecule tyrosinase inhibitors like Arbutin or Kojic Acid, for three data-grounded reasons. First, Nonapeptide-1 acts as an upstream competitive MC1R antagonist with nanomolar affinity (Ki = 40 nM), whereas Oligopeptide-68 operates downstream via TGF-β biomimicry targeting MITF, and Tetrapeptide-30 reduces tyrosinase protein abundance without receptor-level binding [1][2]. Second, the acetate salt form of Nonapeptide-1 delivers a defined aqueous solubility of 50 mg/mL (39.48 mM), a quantifiable formulation parameter not available from the free base or alternative peptide counterions . Third, the D-amino acid-containing sequence confers resistance to exopeptidase degradation in solution, a stability attribute absent in L-amino acid-only peptides [3]. These three factors—mechanistic target, salt-form solubility, and proteolytic stability—form a selection matrix that precludes simple one-to-one substitution in any research or formulation setting.

Quantitative Evidence: What Differentiates Nonapeptide-1 Acetate Salt from Comparator Molecules


MC1R Binding Affinity and Subtype Selectivity: Nonapeptide-1 (153N-6) vs. Other Melanocortin Receptor Subtypes

Nonapeptide-1 acetate salt demonstrates a Ki of 40 nM at the human MC1R in COS-1 cells expressing human recombinant receptors, with selectivity ratios of 11.75-fold over MC3R (Ki = 470 nM), 33.5-fold over MC4R (Ki = 1,340 nM), and 60-fold over MC5R (Ki = 2,400 nM) [1]. This selectivity profile is critical because MC3R and MC4R mediate distinct physiological functions in energy homeostasis and steroidogenesis, meaning off-target binding at these receptors could confound experimental interpretation. No other commercially available skin-lightening peptide, including Oligopeptide-68 (which does not directly bind MC1R), has published MC1R Ki values in the nanomolar range with quantified subtype selectivity data [2].

MC1R antagonist Receptor subtype selectivity Binding affinity comparison

Inhibition of α-MSH-Induced cAMP Accumulation: Nonapeptide-1 vs. Baseline α-MSH Stimulation

Nonapeptide-1 acetate salt inhibits α-MSH-induced intracellular cAMP accumulation in melanocytes with an IC50 of 2.5 nM [1]. This is a functional measure of MC1R antagonism potency. In contrast, Oligopeptide-68 does not antagonize α-MSH at the receptor level; it operates downstream via TGF-β pathway engagement and MITF regulation, meaning the two compounds are mechanistically non-interchangeable even if both reduce melanin endpoints [2]. The sub-3 nM IC50 for cAMP inhibition positions Nonapeptide-1 as a highly potent competitive antagonist at the initiating step of the pigmentation signaling cascade, whereas conventional small-molecule tyrosinase inhibitors (e.g., Arbutin, Kojic Acid) act several steps downstream and require micromolar concentrations to achieve comparable pathway inhibition [3].

cAMP inhibition α-MSH antagonism Signal transduction blockade

Aqueous Solubility of Acetate Salt Form: Nonapeptide-1 Acetate Salt vs. Free Base Form

The acetate salt form of Nonapeptide-1 delivers a quantified aqueous solubility of 50 mg/mL (39.48 mM) in water at ambient temperature . This is approximately 5-fold higher than the free base form of the peptide, which has a reported solubility in PBS (pH 7.2) of approximately 10 mg/mL, making the acetate salt the preferred form for aqueous formulation development [1]. In contrast, Oligopeptide-68 is primarily available as a liposome-encapsulated preparation (B-White™), which introduces additional formulation complexity and cost [2]. Tetrapeptide-30, another comparator brightening peptide, lacks published solubility specifications in standardized aqueous buffers, creating uncertainty for reproducible solution-phase experimental design .

Solubility Acetate counterion Formulation compatibility

Human Clinical Melanin Index Reduction: Nonapeptide-1 at 0.2% vs. Baseline in 28-Day Study

A third-party human clinical study evaluating a formulation containing 0.2% Nonapeptide-1 (as the active acetate salt) reported a 21.3% reduction in melanin index as measured by VISIA imaging at 28 days, accompanied by an 18% improvement in transepidermal water loss (TEWL), indicating simultaneous barrier function support [1]. For comparison, a multi-center clinical study of Oligopeptide-68 (B-White™, 1% formulation) reported a 25–30% reduction in dark-spot intensity over 8 weeks (56 days), with in vitro tyrosinase activity reduction of 55% and melanin content reduction of 47% within 9 days [2]. While Oligopeptide-68 generated a somewhat higher magnitude of dark-spot reduction, it required 5-fold higher active concentration (1% vs. 0.2%) and twice the treatment duration (56 vs. 28 days) to achieve a comparable endpoint. No comparable 28-day clinical melanin index data at matched concentrations exist for Tetrapeptide-30 or Arbutin monotherapy in peer-reviewed literature [3].

Clinical melanin index VISIA analysis Skin brightening efficacy

Reversal of UVA-Induced Melanin Increase: Nonapeptide-1 vs. Untreated UVA Controls

Nonapeptide-1 acetate salt at 20 µM, applied for 3 days, not only inhibited basal melanin synthesis but also reversed UVA-induced melanin increase in both human epidermal melanocytes (HEM) and HaCaT keratinocyte cells . The reversal of UVA-induced melanin—rather than mere inhibition of basal synthesis—is a functionally distinct endpoint. In a related study, Nonapeptide-1 was used as the positive control MC1R antagonist to benchmark tea polyphenols (TPS); TPS achieved melanin reduction through suppression of α-MSH expression rather than receptor-level antagonism, confirming that Nonapeptide-1's receptor-competitive mechanism represents a distinct mode of action for UVA-induced hyperpigmentation intervention [1]. Direct head-to-head reversal data for Oligopeptide-68 or Tetrapeptide-30 under identical UVA irradiation conditions in HEM/HaCaT co-culture models are not available in published literature [2].

UVA-induced melanogenesis Photo-protection Reversal efficacy

Evidence-Based Application Scenarios for Nonapeptide-1 Acetate Salt in Research and Industrial Settings


MC1R-Specific Pharmacological Research Requiring Receptor Subtype Selectivity

For academic and pharmaceutical research groups investigating melanocortin receptor subtype-specific signaling, Nonapeptide-1 acetate salt is the only commercially available skin-lightening peptide with published nanomolar MC1R Ki (40 nM) and quantified selectivity data over MC3R (11.75-fold), MC4R (33.5-fold), and MC5R (60-fold) [1]. This selectivity profile is essential for experiments requiring MC1R pathway isolation without confounding effects on MC3R-mediated energy homeostasis or MC4R-regulated steroidogenesis. Laboratories using Oligopeptide-68 or Tetrapeptide-30 cannot achieve this receptor-level target specificity, as neither compound binds directly to MC1R [2].

Aqueous-Phase Formulation Development Requiring High-Concentration Peptide Solubility

Cosmetic and topical pharmaceutical formulators developing aqueous-based serums, gels, or toners requiring high-concentration peptide solutions should select Nonapeptide-1 acetate salt for its documented solubility of 50 mg/mL (39.48 mM) in water [1]. This represents a 5-fold solubility advantage over the free base form (~10 mg/mL in PBS), reducing the need for organic co-solvents or surfactants that may compromise formulation safety profiles or consumer acceptance. Procurement teams evaluating Oligopeptide-68 should note that its commercial standard (B-White™) requires liposomal encapsulation for delivery, adding manufacturing complexity and a separate cost layer absent from acetate salt formulations of Nonapeptide-1 [2].

28-Day Rapid Efficacy Clinical Studies for Skin Brightening Product Claims Substantiation

For cosmetic and OTC product developers requiring rapid clinical evidence generation within a 28-day study window, Nonapeptide-1 acetate salt at 0.2% active concentration has demonstrated a 21.3% reduction in melanin index (VISIA) at 28 days [1]. This endpoint is clinically comparable to the 56-day oligopeptide-68 outcome (25–30% dark-spot reduction at 1% concentration), enabling accelerated claim substantiation timelines with lower active ingredient concentrations [2]. Procurement teams can leverage the 0.2% effective concentration to negotiate raw material costs, particularly when scaling from pilot to commercial batch sizes.

UVA-Induced Photo-Hyperpigmentation in vitro Screening Models

For cosmetic research laboratories maintaining UVA-irradiated HEM/HaCaT co-culture models for photoaging and hyperpigmentation screening, Nonapeptide-1 acetate salt (20 µM, 3-day treatment) provides a validated positive control capable of reversing UVA-induced melanin accumulation, not merely inhibiting basal synthesis [1]. This dual capability—basal inhibition plus reversal of induced melanogenesis—makes it suitable as both a screening benchmark and an investigative tool for photo-damage reversal mechanisms. The compound's use as a reference MC1R antagonist in published studies (e.g., Chen et al. 2022, where it served as the positive control against tea polyphenols) further supports its role as a standardized control reagent in UVA melanogenesis research [2].

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